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Compound of Interest

Compound Name: Antituberculosis agent-2

Cat. No.: B15141665 Get Quote

Disclaimer: The specific compound "Antituberculosis agent-2" (CAS 2411741-01-8), also

referred to as "Compound 8d" by some commercial suppliers, is not extensively characterized

in publicly accessible scientific literature. The lack of primary research publications prevents the

compilation of a comprehensive technical guide on its specific physicochemical properties,

experimental protocols, and mechanism of action as requested.

To fulfill the user's request for a detailed guide, this document will use the well-established first-

line antituberculosis drug, Isoniazid, as a representative example. This guide will adhere to all

specified formatting and content requirements, serving as a template for how such a document

would be structured for a novel drug candidate.

Introduction to Isoniazid
Isoniazid (isonicotinic acid hydrazide) is a cornerstone of tuberculosis treatment and has been

in clinical use for decades. It is highly effective against actively replicating Mycobacterium

tuberculosis. This guide provides a detailed overview of its physicochemical properties, the

experimental methods used to determine them, and its mechanism of action, which are critical

for the development of new antituberculosis agents.
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A thorough understanding of the physicochemical properties of a drug candidate is

fundamental for its development. These properties influence its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Quantitative Physicochemical Data
The key physicochemical parameters for Isoniazid are summarized in the table below for easy

reference and comparison.

Property Value

Molecular Weight 137.14 g/mol

Molecular Formula C₆H₇N₃O

Melting Point 171.4 °C

Boiling Point Decomposes

Water Solubility 140 g/L at 25 °C

pKa
1.8 (pyridinium ion), 3.5 (hydrazide), 10.8

(hydrazide)

LogP (octanol-water) -0.7

Physical State White crystalline solid

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of

physicochemical data. The following sections describe standard methodologies for determining

the key properties of antituberculosis agents like Isoniazid.

Determination of Melting Point
The melting point is a crucial indicator of purity.

Method: Capillary Melting Point Method.

Apparatus: A calibrated digital melting point apparatus.
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Procedure:

A small, finely powdered sample of the compound is packed into a thin-walled capillary

tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected

melting point.

The temperature at which the first drop of liquid appears (onset) and the temperature at

which the entire solid has turned to liquid (completion) are recorded as the melting range.

For pure compounds, this range is typically narrow.

Determination of Aqueous Solubility
Solubility is a critical factor for drug absorption and formulation.

Method: Shake-Flask Method.

Procedure:

An excess amount of the solid compound is added to a known volume of distilled water in

a sealed flask.

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged

period (e.g., 24-48 hours) to ensure equilibrium is reached.

The resulting suspension is filtered to remove undissolved solid.

The concentration of the dissolved compound in the clear filtrate is determined using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection, against a standard curve.

Determination of pKa
The acid dissociation constant (pKa) is vital for predicting the ionization state of a drug at

different physiological pH values.
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Method: Potentiometric Titration.

Procedure:

A known concentration of the drug is dissolved in a suitable solvent (e.g., water or a co-

solvent system).

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong

base (e.g., NaOH).

The pH of the solution is monitored using a calibrated pH meter after each addition of the

titrant.

A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH

at the half-equivalence point.

Determination of LogP (Octanol-Water Partition
Coefficient)
LogP is a measure of the lipophilicity of a compound, which influences its ability to cross

biological membranes.

Method: Shake-Flask Method.

Procedure:

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-

saturated with each other).

The mixture is shaken vigorously to allow for partitioning of the compound between the

two phases.

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous

layers.

The concentration of the compound in each phase is determined by a suitable analytical

method (e.g., HPLC-UV).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathways
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-

peroxidase (KatG). The activated form of Isoniazid primarily inhibits the synthesis of mycolic

acids, which are essential components of the mycobacterial cell wall.
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Caption: Activation of Isoniazid and its inhibitory effect on the mycolic acid synthesis pathway.

Experimental Workflow for Determining Minimum
Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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